molecular formula C6H11BrS B6183112 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers CAS No. 2624141-08-6

1-(bromomethyl)-3-(methylsulfanyl)cyclobutane, Mixture of diastereomers

Cat. No.: B6183112
CAS No.: 2624141-08-6
M. Wt: 195.1
InChI Key:
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Description

1-(Bromomethyl)-3-(methylsulfanyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a methylsulfanyl group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of these substituents imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane typically involves the bromination of a cyclobutane derivative. One common method starts with cyclobutyl formic acid, which undergoes a series of reactions including reduction, tosylation, and bromination to yield the desired product . The reaction conditions are generally mild, and phase transfer catalysis is often employed to enhance the efficiency of the process.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of phase transfer catalysis and one-pot procedures are common to streamline the production and minimize the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-(methylsulfanyl)cyclobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide (for halogen exchange) and other nucleophiles like amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidizing the methylsulfanyl group.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted cyclobutane derivatives can be formed.

    Oxidation Products: Sulfoxides and sulfones are the major products formed from the oxidation of the methylsulfanyl group.

Scientific Research Applications

1-(Bromomethyl)-3-(methylsulfanyl)cyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(bromomethyl)-3-(methylsulfanyl)cyclobutane exerts its effects depends on the specific chemical reactions it undergoes. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can participate in further chemical transformations. These reactions involve various molecular targets and pathways, depending on the specific context of the application .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-3-(methylsulfanyl)cyclobutane is unique due to the specific positioning of its substituents on the cyclobutane ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

CAS No.

2624141-08-6

Molecular Formula

C6H11BrS

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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